(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Chiral Synthesis δ-Opioid Receptor Ligands Stereochemistry

Procure (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride (CAS 792969-69-8) for enantioselective synthesis where stereochemistry is critical. This single-enantiomer building block features orthogonal Boc and free amine groups, supplied at 97% purity. Essential for δ-opioid receptor agonist/antagonist programs—using the wrong diastereomer or racemate yields inactive ligands. Also documented in p38α MAP kinase inhibitor scaffolds. Eliminates in-house chiral resolution (literature reports only 86% ee) and accelerates compound library construction.

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
CAS No. 792969-69-8
Cat. No. B1394289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride
CAS792969-69-8
Molecular FormulaC11H23ClN2O2
Molecular Weight250.76 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
InChIInChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1
InChIKeyTWALJKZSNHQOBH-OULXEKPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride (CAS 792969-69-8) for Chiral Synthesis


(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride (CAS 792969-69-8) is a chirally defined, single-enantiomer piperazine building block featuring a Boc-protected secondary amine and a free secondary amine, supplied as the hydrochloride salt. As documented in PubChem, its defined (2R,5S) stereochemistry and bifunctional nature make it a critical intermediate for the enantioselective synthesis of complex molecules, particularly in medicinal chemistry [1]. It is structurally and functionally distinct from its diastereomers and the opposite enantiomer.

Technical Rationale: Why Substituting (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride (792969-69-8) is Not Feasible


Generic substitution of this compound is not feasible due to the critical nature of its specific stereochemistry in applications such as δ-opioid receptor ligand synthesis [1] and the documented challenge of achieving high enantiopurity for this scaffold, as shown by the 86% enantiomeric excess obtained in its kinetic resolution [2]. Substituting with the opposite enantiomer (2S,5R), or the cis diastereomers (2R,5R) or (2S,5S), would lead to a molecule with different 3D shape and different biological activity, making it unsuitable for the intended target. For applications requiring a specific stereoisomer, using a racemic mixture or an incorrect isomer is not a viable alternative.

Quantitative Evidence Guide for Selecting (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride (792969-69-8)


Stereochemistry Comparison: (2R,5S)-1-Boc-2,5-dimethylpiperazine vs. (2S,5R) Enantiomer

The (2R,5S)-stereoisomer, a key intermediate for δ-opioid receptor ligands, is demonstrably the target enantiomer in a high-yield, enantioconvergent synthesis developed to produce 100g quantities of enantiomerically pure material without chromatography [1]. The opposite enantiomer, (2S,5R), is not a suitable replacement as it would lead to the wrong enantiomer of the final ligand, which would have different pharmacological properties.

Chiral Synthesis δ-Opioid Receptor Ligands Stereochemistry

Enantiopurity Evidence: Documented Challenge in Obtaining (2R,5S)-2,5-Dimethylpiperazine Derivatives

Obtaining the single (2R,5S)-enantiomer is a known synthetic challenge, as evidenced by the 86% enantiomeric excess achieved in the kinetic resolution of trans-2,5-dimethylpiperazine [1]. This reinforces the value of procuring a pre-synthesized, chirally pure building block. The enantioselective desymmetrisation of 2,5-trans-dimethylpiperazine under catalytic control yielded products with a maximum of 70% enantiomeric excess (ee) [2].

Chiral Resolution Enantiomeric Excess Kinetic Resolution

Procurement Purity Standard: 97% Minimum for (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

The commercially available (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride (CAS 792969-69-8) is supplied with a certified purity of 97% as standard . This provides a defined and reliable starting point for multi-step synthetic sequences, reducing the risk of side reactions and impurities that can propagate through to the final compound. While a closely related building block, (2S,5R)-1-Boc-2,5-dimethylpiperazine, is also available at 97% purity , the 97% purity of the target compound is a key procurement specification that distinguishes it from suppliers offering lower purity grades (e.g., 95% ).

Analytical Chemistry Quality Control Building Blocks

Application: Use in p38α MAP Kinase Inhibitor Synthesis

The (2R,5S)-1-Boc-2,5-dimethylpiperazine core is a key intermediate in the synthesis of derivatives of the 4-fluorobenzyl dimethylpiperazine-indole class of p38α MAP kinase inhibitors, where it contributes to improved pharmacokinetic properties [1]. While the (2S,5R)-enantiomer is also used in this context [1], this specific (2R,5S)-stereoisomer is essential for synthesizing the desired stereoisomer of the target inhibitor. The opposite enantiomer or diastereomers would not be suitable for this specific application.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Optimal Research Applications for (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride (CAS 792969-69-8)


Synthesis of Enantiopure δ-Opioid Receptor Ligands

Procure this compound for projects focused on developing δ-opioid receptor agonists or antagonists. Its defined (2R,5S)-stereochemistry is essential for synthesizing the required (-)-enantiomer of key intermediates like (-)-1-allyl-(2S,5R)-dimethylpiperazine . Using the wrong stereoisomer will lead to the inactive or less active enantiomer of the final ligand.

Development of p38α MAP Kinase Inhibitors

This building block is a valuable starting material for medicinal chemistry programs aimed at discovering novel p38α MAP kinase inhibitors. Its use is documented in the synthesis of 4-fluorobenzyl dimethylpiperazine-indole class inhibitors, where the piperazine core contributes to improved pharmacokinetic profiles .

Chiral Building Block for Medicinal Chemistry & Library Synthesis

Its orthogonally protected amine groups (Boc and HCl salt) and defined stereochemistry make it ideal for constructing diverse, enantiomerically pure piperazine-containing compound libraries. The 97% purity standard ensures a reliable starting point for parallel synthesis, while the known difficulty in obtaining this scaffold in high enantiopurity [1] makes it a more efficient procurement choice than in-house resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.